D-Galactose

Enzymology Glycobiology Inhibitor Screening

D-Galactose (CAS 10257-28-0), also referred to as D-galactopyranose, is a C4 epimer of D-glucose and a naturally occurring aldohexose monosaccharide. It is an essential constituent of glycolipids, glycoproteins, and the disaccharide lactose, and is metabolised via the Leloir pathway to glucose-1-phosphate for entry into central carbon metabolism.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 10257-28-0
Cat. No. B084031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose
CAS10257-28-0
SynonymsEchocon
Echovist
S HU 450
S HU 454
SHU 450
SHU 454
SHU-450
SHU-454
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
InChIKeyWQZGKKKJIJFFOK-SVZMEOIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactose (CAS 10257-28-0) – Baseline Physicochemical and Biochemical Profile for Scientific Procurement


D-Galactose (CAS 10257-28-0), also referred to as D-galactopyranose, is a C4 epimer of D-glucose and a naturally occurring aldohexose monosaccharide. It is an essential constituent of glycolipids, glycoproteins, and the disaccharide lactose, and is metabolised via the Leloir pathway to glucose-1-phosphate for entry into central carbon metabolism . Unlike its more abundant epimer D-glucose, D-galactose exhibits markedly distinct molecular recognition in enzymatic systems, differential transport kinetics across biological barriers, and a unique insulinotropic signature, which collectively preclude its interchangeability with other monosaccharides in both research and biopharmaceutical manufacturing contexts .

Why D-Galactose Cannot Be Substituted by Generic Monosaccharides in Critical Applications


Despite sharing the molecular formula C₆H₁₂O₆ with D-glucose, D-mannose, and D-fructose, D-galactose cannot be generically interchanged because these epimers and isomers diverge substantially in critical performance dimensions. Quantitative evidence demonstrates that D-galactose differs from D-glucose by approximately 91-fold in α-glucosidase inhibitory potency [1], by 6.2-fold in blood-nerve barrier transport rate [2], and by a categorical absence of acute insulinotropic activity in humans [3]. Furthermore, its colonic fermentation kinetics and organic acid yield are quantitatively distinct from D-glucose [4], and pharmaceutical-grade D-galactose carries compendial impurity specifications—including glucose content ≤0.1% and endotoxin ≤2.5 EU/g—that generic monosaccharide products do not satisfy [5]. These multidimensional differences make blind substitution scientifically indefensible in any application where enzyme specificity, transport selectivity, metabolic response, or regulatory compliance is a functional requirement.

Quantitative Differential Evidence for D-Galactose (CAS 10257-28-0) Versus Closest Analogs


α-Glucosidase Inhibitory Potency: D-Galactose Is 91-Fold Weaker Than D-Glucose, Enabling Selective Substrate Discrimination

In a direct competitive inhibition assay against yeast α-glucosidase (EC 3.2.1.20) using p-nitrophenyl-α-D-glucopyranoside as substrate, D-galactose exhibited a Ki of 164 ± 11 mM, compared to Ki values of 1.8 ± 0.1 mM for D-glucose and 120 ± 9 mM for D-mannose [1]. This represents an approximately 91-fold weaker binding affinity for D-galactose relative to D-glucose, and a 1.37-fold weaker binding relative to D-mannose, demonstrating that the C4 epimerisation of glucose to galactose dramatically reduces occupancy of the primary glucose-binding subsite on this clinically and industrially relevant enzyme [1].

Enzymology Glycobiology Inhibitor Screening

Insulinotropic and Renal Handling Profile: D-Galactose Fails to Elicit Acute Insulin Secretion in Humans, Unlike D-Glucose and D-Mannose

In a four-way crossover study in 10 healthy nonobese men receiving rapid intravenous infusions (0.5 g/kg over 3 min), D-galactose failed to stimulate any significant immunoreactive insulin (IRI) release, whereas D-glucose and D-mannose evoked robust IRI secretion, with D-mannose peak levels approaching those of D-glucose [1]. The 60-minute urinary excretion fractions further distinguished the hexoses: D-galactose 16 ± 4%, D-mannose 35 ± 7%, and D-glucose 5.5 ± 0.7% of the administered dose [1]. Orally, however, D-galactose behaved identically to D-glucose in potentiating gastric inhibitory polypeptide (GIP) release and augmenting the insulin response to a subsequent intravenous glucose load (glucose disposal rate increased 2.5-fold, p < 0.001) [1].

Endocrinology Metabolic Research Clinical Nutrition

Blood-Nerve Barrier Transport: D-Galactose Penetrates 6.2-Fold More Slowly Than D-Glucose, Enabling Compartment-Selective Delivery Studies

In vivo unidirectional transfer constants (K) were determined across the blood-nerve barrier (BNB) of anesthetised rat tibial nerve using tritiated-water reference techniques. D-Galactose exhibited a K value of 0.6 × 10⁻⁴ ml s⁻¹ g⁻¹, compared to 3.7 for D-glucose, 1.4 for D-mannose, and 0.19 for L-glucose [1]. The rank order of monosaccharide carrier affinity was 2-deoxy-D-glucose > D-glucose > 3-O-methyl-D-glucose > D-mannose > D-galactose, establishing that the C4 axial hydroxyl of D-galactose imposes the lowest facilitative transport rate among physiologically abundant D-hexoses at this barrier [1].

Neurochemistry Drug Delivery Barrier Biology

Colonic Fermentation Yield: D-Galactose Delivers Higher Total Organic Acid Output Than D-Glucose at Equivalent Carbohydrate Load in Human Faecal Cultures

In static faecal batch cultures using human faecal inocula, D-galactose (1% w/v) produced 101 mM total organic acids over 24 hours, while D-glucose (0.5% w/v) yielded 40–70 mM [1]. Although the concentrations tested differed twofold, normalising to per-unit-mass basis indicates that D-galactose fermentation generates organic acid yields that are at least comparable to—and under these conditions exceed—those of D-glucose. No significant differences were observed between the two monosaccharides in the ratio of individual short-chain fatty acids produced, indicating that D-galactose serves as a quantitatively equivalent fermentable substrate for colonic microbiota [1].

Prebiotics Gut Microbiology Short-Chain Fatty Acids

Pharmaceutical-Grade Purity Specifications: D-Galactose EP/NF/GMP Grade Enforces Glucose ≤0.1% and Endotoxin ≤2.5 EU/g, Unmatched by Generic Sugars

Multi-compendial (EP, NF) pharmaceutical-grade D-galactose (CAS 10257-28-0) manufactured under GMP carries an assay specification of 98.0–102.0% on the anhydrous basis, with specific limits on glucose (≤0.1%), related substances including lactose, 1,6-galactosyl-galactose, galacturonic acid, tagatose, dulcitol, and arabinose (each individually controlled), and bacterial endotoxins (≤2.5 EU/g) [1]. By contrast, standard reagent-grade D-glucose or D-mannose products typically lack endotoxin control and do not specify individual hexose impurity limits, rendering them unsuitable for parenteral-grade biopharmaceutical manufacturing processes where these impurities affect cell culture performance or final drug product safety [1]. USP-NF 2025 further codifies Galactose as containing NLT 98.0% and NMT 102.0% D-galactopyranose calculated on the anhydrous basis [2].

Quality Control Pharmaceutical Manufacturing Excipient Specification

Evidence-Backed Application Scenarios for D-Galactose (CAS 10257-28-0) in Research and Industry


Negative Control Substrate in α-Glucosidase High-Throughput Inhibitor Screening

Based on the 91-fold weaker Ki of D-galactose versus D-glucose for yeast α-glucosidase [1], D-galactose is the preferred negative control substrate in microplate-based inhibitor screens. Its negligible displacement of glucose-site probes at concentrations up to 100 mM ensures that assay signal windows are attributable solely to test compound activity and not to trace glucose carryover, reducing false-positive rates in antidiabetic drug discovery cascades [1].

Insulin-Independent Incretin Hormone Profiling in Human Metabolic Studies

Because D-galactose does not stimulate acute insulin secretion directly yet potentiates GIP release and subsequent glucose-stimulated insulin secretion identically to D-glucose [1], it serves as the monosaccharide of choice in oral carbohydrate tolerance protocols designed to dissect incretin axis function without the confounding variable of direct β-cell stimulation. This is directly supported by the human crossover data showing zero IRI response to iv galactose versus robust responses to glucose and mannose [1].

Low-Permeability Tracer in Blood-Nerve and Blood-Brain Barrier Transport Studies

The 6.2-fold slower facilitative transport rate of D-galactose relative to D-glucose at the blood-nerve barrier [1] supports its use as a low-permeability monosaccharide reference standard in in vivo BBB/BNB transport experiments. Combined with L-glucose (K = 0.19), D-galactose (K = 0.6) provides a calibrated intermediate point on the permeability scale, enabling quantitative structure-permeability relationship analysis of novel CNS drug candidates [1].

Compendial-Grade Excipient in Parenteral Biopharmaceutical Formulations

D-Galactose meeting EP/NF monographs with endotoxin ≤2.5 EU/g, glucose ≤0.1%, and full related-substance profiling [1] is the only galactose form suitable for use as a formulation excipient in injectable biologic drug products. The USP-NF 2025 codified assay range of 98.0–102.0% [2] provides regulatory certainty for CMC filings, and the defined impurity limits eliminate the risk of metabolic interference from contaminating glucose that would compromise cell culture process consistency in monoclonal antibody manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.